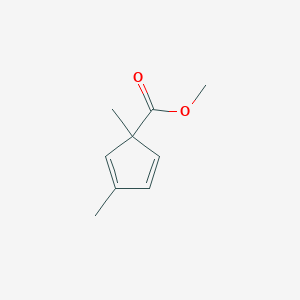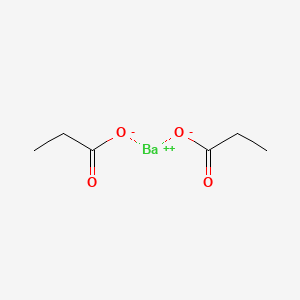
Bariumpropionat
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Barium dipropionate, also known as barium dipropanoate, is a chemical compound with the molecular formula C₆H₁₀BaO₄. It is a salt formed from barium and propionic acid. Barium dipropionate is used in various industrial applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Barium dipropionate can be synthesized through the reaction of barium hydroxide with propionic acid. The reaction typically occurs in an aqueous solution, where barium hydroxide reacts with propionic acid to form barium dipropionate and water:
Ba(OH)2+2CH3CH2COOH→Ba(CH3CH2COO)2+2H2O
Industrial Production Methods
In industrial settings, barium dipropionate is produced by mixing barium hydroxide with propionic acid in large reactors. The reaction is carried out under controlled temperature and pH conditions to ensure complete conversion of the reactants to the desired product. The resulting solution is then filtered to remove any impurities and evaporated to obtain solid barium dipropionate.
Análisis De Reacciones Químicas
Types of Reactions
Barium dipropionate undergoes various chemical reactions, including:
Oxidation: Barium dipropionate can be oxidized to form barium carbonate and carbon dioxide.
Reduction: It can be reduced to form barium metal and propionic acid.
Substitution: Barium dipropionate can undergo substitution reactions with other acids to form different barium salts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Acids like hydrochloric acid or sulfuric acid are commonly used in substitution reactions.
Major Products Formed
Oxidation: Barium carbonate and carbon dioxide.
Reduction: Barium metal and propionic acid.
Substitution: Different barium salts depending on the acid used.
Aplicaciones Científicas De Investigación
Barium dipropionate has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: Barium dipropionate is used in biological studies to understand the effects of barium compounds on living organisms.
Medicine: It is used in the development of certain pharmaceuticals and diagnostic agents.
Industry: Barium dipropionate is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of barium dipropionate involves its interaction with various molecular targets and pathways. In biological systems, barium ions can interfere with cellular processes by blocking potassium channels, leading to altered cellular function. In chemical reactions, barium dipropionate acts as a source of barium ions, which can participate in various reactions depending on the conditions.
Comparación Con Compuestos Similares
Similar Compounds
Barium acetate: Similar to barium dipropionate but formed from acetic acid.
Barium butyrate: Formed from butyric acid,
Propiedades
Fórmula molecular |
C6H10BaO4 |
|---|---|
Peso molecular |
283.47 g/mol |
Nombre IUPAC |
barium(2+);propanoate |
InChI |
InChI=1S/2C3H6O2.Ba/c2*1-2-3(4)5;/h2*2H2,1H3,(H,4,5);/q;;+2/p-2 |
Clave InChI |
OWLGVZDNMSNYSA-UHFFFAOYSA-L |
SMILES canónico |
CCC(=O)[O-].CCC(=O)[O-].[Ba+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


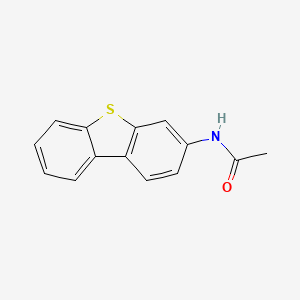
![(8R,9S,10R,13S,14S)-3,7-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B13800488.png)
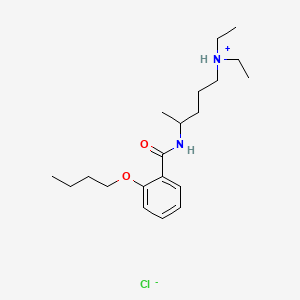
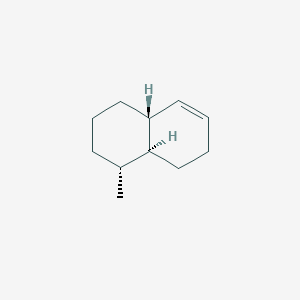
![1-Acetyl-6-methyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B13800511.png)



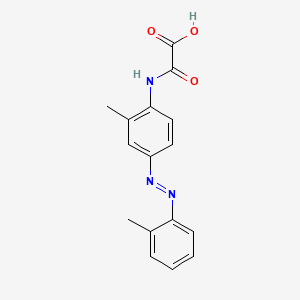
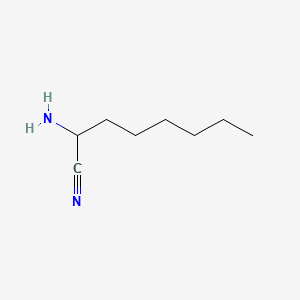
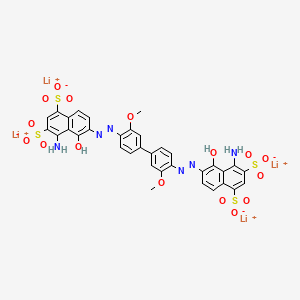
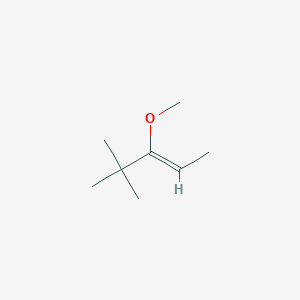
![4(1H)-Pyridinone, 3-hydroxy-2-methyl-1-[(2S,5S)-tetrahydro-5-(hydroxymethyl)-2-furanyl]-](/img/structure/B13800570.png)
